molecular formula C13H9F2NO B1452850 3-(3,4-Difluorobenzoyl)-4-methylpyridine CAS No. 1187163-84-3

3-(3,4-Difluorobenzoyl)-4-methylpyridine

Cat. No.: B1452850
CAS No.: 1187163-84-3
M. Wt: 233.21 g/mol
InChI Key: PCTIVAXALICAIG-UHFFFAOYSA-N
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Description

3-(3,4-Difluorobenzoyl)-4-methylpyridine is an organic compound that features a pyridine ring substituted with a 3,4-difluorobenzoyl group and a methyl group

Scientific Research Applications

3-(3,4-Difluorobenzoyl)-4-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anti-cancer agents.

    Industry: Utilized in the production of advanced materials, including polymers and coatings with specific properties.

Safety and Hazards

“3,4-Difluorobenzoyl chloride” is a combustible liquid that causes severe skin burns and eye damage . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorobenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 3,4-difluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would also be common to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzoyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether

    Substitution: Amines or thiols in the presence of a base such as sodium hydride or potassium carbonate

Major Products

    Oxidation: 3-(3,4-Difluorobenzoyl)-4-carboxypyridine

    Reduction: 3-(3,4-Difluorobenzoyl)-4-hydroxymethylpyridine

    Substitution: 3-(3,4-Diaminobenzoyl)-4-methylpyridine or 3-(3,4-Dithiobenzoyl)-4-methylpyridine

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorobenzoyl)-4-methylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the difluorobenzoyl group can enhance the compound’s binding affinity and selectivity for its target, while the methyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

3-(3,4-Difluorobenzoyl)-4-methylpyridine can be compared with other similar compounds such as:

    3-(3,4-Dichlorobenzoyl)-4-methylpyridine: Similar structure but with chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.

    3-(3,4-Difluorobenzoyl)-4-ethylpyridine: Similar structure but with an ethyl group instead of a methyl group, which can influence its physical and chemical properties.

    3-(3,4-Difluorobenzoyl)-4-hydroxypyridine: Similar structure but with a hydroxyl group instead of a methyl group, which can affect its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3,4-difluorophenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-4-5-16-7-10(8)13(17)9-2-3-11(14)12(15)6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTIVAXALICAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601221710
Record name (3,4-Difluorophenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187163-84-3
Record name (3,4-Difluorophenyl)(4-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187163-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Difluorophenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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